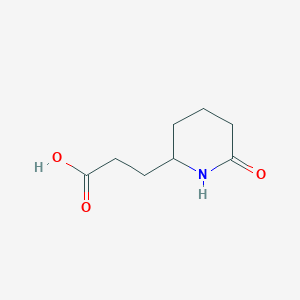

6-Oxo-2-piperidinepropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(6-oxopiperidin-2-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-2-6(9-7)4-5-8(11)12/h6H,1-5H2,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPLMTKMOITUNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)CCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques for 6 Oxo 2 Piperidinepropanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

¹³C NMR: The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For 6-Oxo-2-piperidinepropanoic acid, distinct signals would be observed for the carbonyl carbon of the lactam, the carboxylic acid carbon, and the various methylene (B1212753) and methine carbons of the piperidine (B6355638) ring and the propanoic acid chain. The chemical shifts of these carbons are indicative of their electronic environment. For example, the carbonyl carbons would resonate at the most downfield positions (typically in the 160-220 ppm range). scielo.org.bolibretexts.org

A study on related piperidine derivatives provides insight into the expected chemical shifts. For example, in N-methylpiperidine, the C-3 carbon appears at δ 26.4 ppm. scielo.org.bo In 2-oxopiperidine (valerolactam), the carbonyl carbon resonates at δ 171.9 ppm. scielo.org.bo These reference values, while not exact, provide a basis for assigning the signals in the ¹³C NMR spectrum of this compound.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (in off-resonance decoupled spectrum) |

| C=O (Lactam) | ~170-175 | Singlet |

| C=O (Carboxylic Acid) | ~175-180 | Singlet |

| CH (α to COOH) | ~50-60 | Doublet |

| CH₂ (Piperidine Ring) | ~20-40 | Triplet |

| CH₂ (Propanoic Acid Chain) | ~30-40 | Triplet |

| CH₂ (Piperidine Ring) | ~20-30 | Triplet |

| CH₂ (Piperidine Ring) | ~25-35 | Triplet |

Note: The predicted values are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to four or more decimal places. researchgate.netcopernicus.org This precision allows for the unambiguous determination of the molecular formula. For this compound (C₈H₁₃NO₃), the calculated exact mass would be compared to the experimentally determined mass to confirm the elemental composition. nih.govnih.gov A study on a related compound, 6-oxo-piperidine-2-carboxylic acid, identified a novel biomarker for pyridoxine-dependent epilepsy using liquid chromatography tandem mass spectrometry. pdeonline.org

Fragmentation Analysis: In the mass spectrometer, the molecular ion can be induced to break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can help to elucidate the structure of the molecule. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the piperidine ring, and other rearrangements. Analysis of these fragments helps to piece together the original structure.

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Parameter | Expected Value |

| Molecular Formula | C₈H₁₃NO₃ |

| Molecular Weight | 187.19 g/mol |

| Exact Mass | 187.08954 Da |

| Major Fragment Ions (m/z) | [M-COOH]⁺, fragments from ring cleavage |

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. libretexts.org

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong, broad absorption in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. libretexts.org A sharp, intense absorption around 1700-1750 cm⁻¹ would correspond to the C=O stretch of the carboxylic acid, while the C=O stretch of the six-membered lactam ring would likely appear at a slightly lower wavenumber, around 1650-1680 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations would be observed in the 2850-3000 cm⁻¹ region. libretexts.org

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O stretching vibrations would give rise to strong signals. The symmetric vibrations of the piperidine ring might also be more prominent in the Raman spectrum compared to the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1700-1750 | Strong |

| Lactam | C=O Stretch | 1650-1680 | Strong |

| Alkane | C-H Stretch | 2850-3000 | Medium to Strong |

| Amide | N-H Stretch | ~3200-3400 | Medium (if present) |

X-ray Crystallography for Solid-State Structural Analysis

The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding between the carboxylic acid and lactam functionalities, which govern the packing of the molecules in the crystal lattice. mdpi.com

Chiroptical Methods for Stereochemical Assignment of this compound

Since this compound possesses a chiral center at the C2 position, chiroptical methods are essential for determining its absolute configuration (R or S).

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, and the sign and intensity of the Cotton effects can often be correlated with the absolute stereochemistry of the molecule, either through empirical rules or by comparison with the spectra of compounds with known configurations. For this compound, the electronic transitions associated with the carbonyl groups of the lactam and carboxylic acid would be the primary chromophores responsible for the CD signals.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the shape of the ORD curve (a Cotton effect) is characteristic of the stereochemistry of a chiral molecule.

The stereochemical assignment is crucial, as the biological activity and physical properties of the (R) and (S) enantiomers of this compound can differ significantly. nih.govsigmaaldrich.comsigmaaldrich.cnchemicalbook.com

Computational and Theoretical Investigations of 6 Oxo 2 Piperidinepropanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-oxo-2-piperidinepropanoic acid. nih.govscirp.org DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are frequently used to optimize the molecular geometry and calculate various electronic properties. nih.govacs.org

For this compound, these calculations would reveal key details about its molecular geometry, including bond lengths, bond angles, and dihedral angles of the piperidone ring and the propanoic acid side chain. tandfonline.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its reactivity. acs.orgtandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability. scirp.orgtandfonline.com

Global reactivity descriptors can be calculated from the HOMO and LUMO energies to provide further insights. nih.govresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), softness (S), and the electrophilicity index (ω). scirp.orgresearchgate.net For instance, a lower chemical hardness would suggest higher reactivity. Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution, hybridization, and intramolecular charge transfer interactions, such as the delocalization of electron density between orbitals. tandfonline.com

Table 1: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Illustrative) This table presents illustrative data based on typical values for similar heterocyclic compounds. Actual values would require specific calculations.

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Chemical Hardness (η) | 2.65 eV | Measure of resistance to change in electron distribution |

| Electrophilicity Index (ω) | 1.5 eV | Describes the ability to accept electrons |

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations are a powerful computational method to explore the conformational landscape of flexible molecules like this compound. nih.govrowan.edu These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and the relative stability of different conformations. whiterose.ac.ukacs.org

The piperidine (B6355638) ring in this compound is expected to adopt a chair conformation primarily, as this minimizes steric and torsional strain. whiterose.ac.ukacs.org However, other conformations, such as the boat or twist-boat, could exist in equilibrium, and MD simulations can quantify their populations and the energy barriers for interconversion. researchgate.net For piperidine itself, the equilibrium between the equatorial and axial conformers of the N-H proton has been studied, with the equatorial conformer being more stable at room temperature. whiterose.ac.ukacs.org

Table 2: Illustrative Conformational Preferences of this compound from MD Simulations This table is a hypothetical representation of potential findings from MD simulations.

| Conformer | Propanoic Acid Orientation | Relative Population (%) | Key Features |

|---|---|---|---|

| Chair 1 | Equatorial | ~90% | Most stable conformation, low steric hindrance |

| Chair 2 | Axial | ~9% | Less stable due to 1,3-diaxial interactions |

Theoretical Studies of Reaction Mechanisms Involving the Piperidine Ring

Theoretical studies, often using DFT, can elucidate the mechanisms of chemical reactions involving the piperidine ring of this compound. acs.org This includes identifying transition states, calculating activation energies, and determining reaction pathways.

One area of investigation is the reactivity of the piperidine ring towards radicals, such as the hydroxyl radical (•OH). whiterose.ac.ukacs.org Theoretical calculations on piperidine have shown that H-abstraction can occur at the N-H, C2, C3, or C4 positions, with abstraction from the C2 position being a major pathway. whiterose.ac.ukacs.orgacs.org For this compound, the presence of the oxo group and the propanoic acid substituent would influence the regioselectivity of such reactions.

Another important reaction is the potential for ring-opening. whiterose.ac.ukresearchgate.net Theoretical studies can model the mechanism of lactam hydrolysis, where the amide bond in the piperidone ring is cleaved. This would involve calculating the energy profile for the nucleophilic attack of water or other reagents on the carbonyl carbon, leading to the formation of a tetrahedral intermediate and subsequent ring opening. The influence of pH on this process could also be modeled by considering the protonation states of the molecule.

Structure-Activity Relationship (SAR) Studies via In Silico Approaches (Excluding Pharmacological Activity)

While SAR studies are most commonly associated with drug discovery, the underlying principles can be applied to understand how structural modifications of this compound affect its non-pharmacological properties, such as its chemical reactivity or physical properties. researchgate.netresearchgate.net In silico approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can be employed for this purpose.

For example, a QSAR model could be developed to predict the impact of different substituents on the piperidine ring or the propanoic acid side chain on properties like its acidity (pKa), lipophilicity (logP), or its efficacy as a corrosion inhibitor. scirp.org The model would be built by calculating a set of molecular descriptors (e.g., electronic, steric, and topological) for a series of related compounds and correlating them with the experimentally measured activity. worldscientific.com

Even without a large dataset, in silico methods can provide qualitative SAR insights. For instance, by systematically modifying the structure of this compound in a computational model and recalculating properties like the HOMO-LUMO gap or the molecular electrostatic potential (MEP), one can predict how these changes would affect its reactivity and intermolecular interactions. researchgate.netnih.gov

Predictive Modeling of Synthetic Pathways for this compound

Computational tools are increasingly used to predict and optimize synthetic routes for complex molecules. arxiv.org For this compound, these approaches could help identify the most efficient and viable synthetic strategies.

Retrosynthetic analysis software, often powered by machine learning algorithms trained on vast reaction databases, can propose potential disconnections of the target molecule to identify simpler starting materials. arxiv.org For this compound, a likely retrosynthetic step would be the formation of the piperidone ring. Computational models could suggest various synthetic approaches, such as the cyclization of an amino-acid derivative or a multi-component reaction. researchgate.netnih.gov

Furthermore, computational chemistry can be used to evaluate the feasibility of proposed reaction steps. nih.govrsc.org For example, DFT calculations can model the reaction energies and activation barriers for key steps in a synthetic sequence, helping to identify potential bottlenecks or side reactions. rsc.org Chemo-enzymatic routes, which combine chemical and enzymatic steps, could also be explored computationally to achieve high stereoselectivity in the synthesis. acs.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Piperidine |

| Piperidinone |

Analytical Method Development and Validation for 6 Oxo 2 Piperidinepropanoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 6-Oxo-2-piperidinepropanoic acid, providing the necessary resolving power to separate it from the active pharmaceutical ingredient (API) and other related substances.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a prevalent technique for the analysis of polar, non-volatile compounds like this compound. Methods are typically designed to resolve this acidic impurity from the main drug substance, Levetiracetam. A typical HPLC method would employ a C18 stationary phase, which is suitable for retaining and separating moderately polar analytes.

The mobile phase is a critical component, generally consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is controlled to ensure the consistent ionization state of the carboxylic acid group, thereby achieving reproducible retention times. UV detection is commonly used, although the compound's lack of a strong chromophore may necessitate detection at lower wavelengths (e.g., 205-220 nm).

Table 1: Representative HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase (Column) | Octadecylsilane (C18), 5 µm, 250 x 4.6 mm |

| Mobile Phase | Buffer: Acetonitrile (Gradient or Isocratic) |

| Buffer | Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Column Temperature | 30 °C |

Gas Chromatography (GC) is a powerful technique for volatile compounds. However, this compound is non-volatile and thermally labile due to its carboxylic acid and lactam functional groups. Therefore, direct analysis by GC is not feasible. Chemical derivatization is required to convert the analyte into a volatile and thermally stable derivative suitable for GC analysis. jfda-online.com

Silylation is a common derivatization strategy for compounds with active hydrogens, such as those in carboxylic acids and amides. Reagents like N-methyl-N-tert-butyldimethylsilyl-trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogens with a tert-butyldimethylsilyl (TBDMS) group, increasing volatility. researchgate.net Following derivatization, the sample is introduced into the GC-MS system. The mass spectrometer provides high selectivity and sensitivity, allowing for trace-level quantification and structural confirmation based on the fragmentation pattern of the derivative.

While specific methods for this compound are not extensively published, methods for other acidic impurities in Levetiracetam provide a strong model. derpharmachemica.com

Table 2: Plausible GC-MS Method Parameters (Post-Derivatization)

| Parameter | Condition |

|---|---|

| Derivatization Agent | MTBSTFA with 1% TBDMSCl |

| Column | DB-1701 (14% cyanopropylphenyl polysiloxane), 30 m x 0.32 mm, 1.8 µm |

| Carrier Gas | Helium at 1.5 mL/min |

| Oven Program | Initial 70°C hold for 5 min, ramp at 15°C/min to 220°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detection Mode | Selected Ion Monitoring (SIM) |

The this compound molecule possesses a chiral center at the second position of the piperidine (B6355638) ring. Therefore, it exists as a pair of enantiomers. To control the stereochemical purity, a chiral separation method is necessary. Chiral HPLC is the most common approach. This involves using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to different retention times.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. The choice of mobile phase, often a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is critical for achieving enantiomeric resolution. While specific applications for this compound are not widely documented, the principles of chiral chromatography are well-established for separating chiral acids and lactams.

Electrophoretic Methods for this compound Analysis

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high efficiency and rapid analysis times with minimal solvent consumption. researchgate.net Capillary Zone Electrophoresis (CZE) is the most suitable mode for analyzing charged species like this compound. In CZE, analytes are separated based on their charge-to-size ratio in an electric field.

For compounds lacking a strong UV chromophore, indirect UV detection can be employed. This involves adding a chromophoric compound to the background electrolyte (BGE). derpharmachemica.com The analyte displaces the BGE ion, causing a decrease in absorbance as it passes the detector, resulting in a negative peak. A typical BGE for analyzing related piperidine alkaloids consists of a buffer like histidine with additives such as cyclodextrins to enhance separation. derpharmachemica.com

Table 3: Potential Capillary Zone Electrophoresis (CZE) Parameters

| Parameter | Condition |

|---|---|

| Capillary | Fused-Silica, 50 µm i.d. |

| Background Electrolyte (BGE) | 60 mM Histidine, 15 mM α-cyclodextrin, 20% Acetonitrile, pH 4.7 |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Detection | Indirect UV Detection |

Hyphenated Techniques in the Analysis of this compound

Hyphenated techniques, which couple a separation technique with a powerful detection method, are indispensable for modern analytical chemistry. The most relevant for this compound is Liquid Chromatography-Mass Spectrometry (LC-MS). LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

This technique is particularly useful for identifying and quantifying impurities at trace levels without the need for derivatization. Using an electrospray ionization (ESI) source, the acidic analyte can be readily ionized in negative ion mode [M-H]⁻. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and provide structural information by fragmenting the parent ion and analyzing the resulting daughter ions. This is the gold standard for impurity identification and for analyses in complex matrices like biological fluids. nih.gov

Validation Parameters for Developed Analytical Methods

Any analytical method intended for quantitative use must be validated to ensure its performance is reliable and suitable for its intended purpose. Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Precision : The closeness of agreement between a series of measurements. It is typically expressed as the Relative Standard Deviation (RSD) for replicate analyses. For a related impurity, intra-day and inter-day precision values were found to be better than 2% RSD. derpharmachemica.com

Accuracy : The closeness of the test results to the true value. It is often determined through recovery studies by spiking the sample matrix with a known amount of the analyte. Acceptable recovery is typically within 98-102%.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For a related piperidine alkaloid, the LOD was found to be 10.2 mg L⁻¹ by a CZE method. derpharmachemica.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Linearity : The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. It is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or the API.

Table 4: Representative Validation Data for a Related Impurity Analysis Method

| Validation Parameter | Typical Acceptance Criteria | Example Result derpharmachemica.com |

|---|---|---|

| Accuracy (Recovery %) | 98.0% - 102.0% | 99.5% - 101.5% |

| Precision (RSD %) | ≤ 2.0% | ≤ 1.5% |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| LOD (µg/g) | Reportable | 0.05 µg/g (for a GC-MS method) |

| LOQ (µg/g) | Reportable | 0.14 µg/g (for a GC-MS method) |

Sample Preparation Strategies for Diverse Research Matrices

The accurate and precise quantification of this compound in various research matrices is critically dependent on the sample preparation strategy employed. The primary objectives of sample preparation are to extract the analyte of interest from a complex sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. The choice of a specific sample preparation technique is dictated by the physicochemical properties of this compound, the nature of the sample matrix (e.g., plasma, urine, cerebrospinal fluid), and the sensitivity requirements of the analytical method.

For polar compounds like this compound, which contains both a carboxylic acid and a lactam ring, sample preparation methods must be carefully optimized to ensure high recovery and minimize analyte degradation. The presence of endogenous compounds in biological matrices can interfere with the analysis, necessitating efficient cleanup steps.

Extraction Techniques

The initial step in sample preparation is the extraction of this compound from the sample matrix. Common techniques that can be adapted for this compound include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): For biological samples such as plasma and serum, protein precipitation is a straightforward and widely used method for removing proteins that can interfere with the analysis and damage analytical columns.

Methodology: This technique involves the addition of a water-miscible organic solvent, such as acetonitrile or methanol, or a strong acid, like trichloroacetic acid, to the sample. This denatures and precipitates the proteins, which are then separated by centrifugation. The supernatant containing the analyte is then collected for further processing or direct injection into the analytical instrument.

Considerations: While simple and fast, PPT may result in a less clean extract compared to LLE or SPE, a phenomenon known as the matrix effect, where co-eluting endogenous components can suppress or enhance the ionization of the analyte in mass spectrometry-based assays. The selection of the precipitating agent and the sample-to-solvent ratio are critical parameters to optimize for achieving high recovery of this compound.

Liquid-Liquid Extraction (LLE): LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.

Methodology: The pH of the aqueous sample containing this compound can be adjusted to suppress the ionization of the carboxylic acid group (acidifying the sample), thereby increasing its hydrophobicity and facilitating its extraction into an organic solvent like ethyl acetate (B1210297) or a mixture of butanol and toluene. google.com After vigorous mixing and phase separation, the organic layer containing the analyte is collected, evaporated to dryness, and reconstituted in a solvent compatible with the analytical method.

Considerations: The choice of the organic solvent is crucial and depends on the polarity of the analyte. For this compound, a moderately polar solvent would be appropriate. LLE can provide cleaner extracts than PPT but is more labor-intensive and requires larger volumes of organic solvents.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that has become the method of choice for many bioanalytical applications. It utilizes a solid sorbent material, packed in a cartridge or a well plate, to retain the analyte of interest while allowing interfering substances to pass through.

Methodology: For a polar compound like this compound, a mixed-mode or a hydrophilic interaction liquid chromatography (HILIC) type SPE sorbent could be effective. The general steps involve conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte with a suitable solvent.

Considerations: SPE offers high recovery, excellent cleanup, and the ability to concentrate the analyte. The method development involves selecting the appropriate sorbent and optimizing the wash and elution solvents.

The following table summarizes the potential extraction techniques for this compound from different matrices.

| Extraction Technique | Matrix | Principle | Advantages | Disadvantages |

| Protein Precipitation | Plasma, Serum | Removal of proteins by precipitation with an organic solvent or acid. | Simple, fast, high-throughput. | May result in significant matrix effects. |

| Liquid-Liquid Extraction | Urine, Plasma | Partitioning of the analyte between two immiscible liquid phases based on solubility. | Provides cleaner extracts than PPT. | Labor-intensive, requires large solvent volumes. |

| Solid-Phase Extraction | Plasma, Urine, CSF | Selective retention of the analyte on a solid sorbent followed by elution. | High recovery, excellent cleanup, analyte concentration. | Can be more expensive and requires method development. |

Cleanup and Pre-concentration

Following the initial extraction, further cleanup and pre-concentration steps may be necessary, especially for trace-level analysis.

Cleanup: The primary goal of the cleanup step is to remove any remaining interfering compounds from the extract. This can be achieved through techniques like a secondary extraction step or by passing the extract through a different type of SPE cartridge.

Pre-concentration: To enhance the sensitivity of the analytical method, the extracted sample is often concentrated. A common method is to evaporate the solvent from the extract under a stream of nitrogen and then reconstitute the residue in a smaller volume of a solvent that is compatible with the analytical instrument's mobile phase.

In a study identifying 6-oxo-pipecolate (an alternative name for this compound) as a biomarker for pyridoxine-dependent epilepsy, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for its quantification in plasma, urine, and cerebrospinal fluid (CSF). pdeonline.org For such sensitive analyses, the use of a deuterated internal standard, such as d3-6-oxo-PIP, is crucial for accurate quantification by correcting for analyte losses during sample preparation and for matrix effects during analysis. pdeonline.org

Biochemical and Mechanistic Exploration Non Clinical/non Human

Enzymatic Pathways and Transformations Involving 6-Oxo-2-piperidinepropanoic Acid

Investigation of Enzyme Catalysis Relevant to Oxo-Piperidine Structures

The enzymatic synthesis and transformation of piperidine (B6355638) derivatives are of significant interest due to the high stereoselectivity and efficiency of biocatalysis. While direct enzymatic pathways for this compound are not extensively documented, studies on related oxo-piperidine structures provide valuable insights.

Enzymes such as ketoreductases are instrumental in the synthesis of chiral piperidine derivatives. For instance, the diastereoselective reduction of ketone-containing piperidines can be achieved using various yeast strains, leading to the formation of specific stereoisomers. This highlights the potential for enzymatic routes to produce chiral variants of this compound.

Furthermore, the synthesis of piperidine derivatives can be achieved through intramolecular cyclization reactions catalyzed by enzymes. nih.gov Gold(I) and palladium catalysts have been used in the oxidative amination of non-activated alkenes to form substituted piperidines, demonstrating the feasibility of metal-catalyzed enzymatic approaches. nih.gov

Studies on Precursors and Metabolites in Microorganisms or Plants

While specific precursors and metabolites of this compound in microorganisms or plants are not well-documented, related compounds have been identified in natural sources. For example, 1-Piperidinepropanoic acid has been identified as a constituent in the aqueous suspension of leaves and stems of the plant Petiveria alliacea L. unesp.br Additionally, piperidine alkaloids are a well-known class of natural products with diverse biological activities. encyclopedia.pub

In microorganisms, 6-oxopiperidine-2-carboxylic acid, a closely related analogue, has been reported as a bacterial metabolite in Saccharomyces cerevisiae. nih.gov Another analogue, 6-oxopiperidine-3-carboxylic acid, has shown strong antimicrobial activity, suggesting its potential role in microbial interactions. researchgate.net The presence of these related compounds in natural systems suggests that pathways for the biosynthesis of the 6-oxo-piperidine core exist, which could potentially be adapted for the production of this compound.

Role of this compound in Model Biological Systems (Non-Human)

Direct studies on the role of this compound in non-human model systems are limited. However, research on analogous piperidine derivatives provides a basis for potential biological activities. For instance, various piperidine derivatives have been investigated for their analgesic properties and their ability to inhibit platelet aggregation in ex vivo models. researchgate.net

In a study investigating piperidine derivatives, some compounds exhibited significant analgesic effects. researchgate.net Furthermore, certain phenacyl derivatives of 4-(4'-bromophenyl)-4-piperidinol demonstrated inhibitory activity against platelet-activating factor-induced aggregation. researchgate.net These findings suggest that the piperidine scaffold, and by extension this compound, could potentially interact with biological pathways related to pain and hemostasis.

Mechanistic Studies of Biological Processes Influenced by Analogues

The mechanisms through which piperidine analogues exert their biological effects are diverse. A notable example is the analogue 1-piperidinepropionic acid, which has been shown to act as an allosteric inhibitor of Protease-Activated Receptor-2 (PAR2). preprints.orgnih.gov This interaction stabilizes the receptor in an inactive conformation, thereby inhibiting downstream signaling pathways involved in inflammation. preprints.orgnih.gov

Molecular docking studies have been employed to understand the interaction between piperidine derivatives and their biological targets. For instance, the binding of piperidine derivatives to the active site of the opioid receptor has been modeled to elucidate the structural basis for their analgesic activity. researchgate.net These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for the compound's biological function. encyclopedia.pub

The structural features of piperidine derivatives, including the piperidine ring itself and its various substituents, play a critical role in their biological activity. The ability of the piperidine moiety to adopt different conformations allows it to fit into the binding sites of a wide range of biological macromolecules. encyclopedia.pub

Interaction with Biological Macromolecules for Research Purposes (Non-Clinical)

The interaction of piperidine derivatives with biological macromolecules is a key area of research for drug discovery and development. These interactions are often studied using techniques such as molecular docking and cellular thermal shift assays (CETSA). preprints.orgnih.gov

For example, the interaction of 1-piperidinepropionic acid with PAR2 was confirmed using CETSA, which demonstrated that the compound stabilizes the receptor. preprints.orgnih.gov Molecular dynamics simulations further suggested that this analogue binds to an allosteric pocket within the receptor. preprints.orgnih.gov

Piperidine-based compounds have been designed to target a variety of enzymes and receptors. For instance, piperidine derivatives have been synthesized as inhibitors of α-glucosidase and cholinesterase enzymes. researchgate.net The structural flexibility of the piperidine ring allows it to interact with the active sites of these enzymes, leading to their inhibition. encyclopedia.pubresearchgate.net

The following table summarizes the interaction of some piperidine analogues with biological macromolecules:

| Piperidine Analogue | Biological Macromolecule | Type of Interaction | Research Context |

| 1-Piperidinepropionic acid | Protease-Activated Receptor-2 (PAR2) | Allosteric Inhibition | Investigation of anti-inflammatory mechanisms. preprints.orgnih.gov |

| 4-(4'-bromophenyl)-4-piperidinol derivatives | Opioid Receptor | Binding to active site | Elucidation of analgesic mechanisms. researchgate.net |

| Various piperidine derivatives | α-Glucosidase, Cholinesterase | Enzyme Inhibition | Development of potential therapeutics for metabolic and neurodegenerative disorders. researchgate.net |

| 6-Oxopiperidine-3-carboxylic acid | Mycobacterium tuberculosis target | Antimicrobial activity | Exploration of new antibacterial agents. researchgate.net |

Derivatization and Analog Synthesis for Research Probes

Design and Synthesis of Labeled 6-Oxo-2-piperidinepropanoic Acid Derivatives

The synthesis of labeled this compound is essential for quantitative studies, such as metabolic fate analysis and binding assays. Labeling can be achieved through isotopic substitution (e.g., ³H, ¹⁴C) or by attaching a reporter group like a fluorophore.

Isotopic Labeling: Isotopic labeling is typically incorporated during the synthesis of the molecule. For carbon-14 (B1195169) labeling, a common strategy involves using a ¹⁴C-labeled precursor. For instance, the synthesis could utilize [¹⁴C]carbon dioxide as a feedstock to prepare a labeled version of the propanoic acid side chain, which is then incorporated into the final molecule. semanticscholar.org Recent advances in photoredox catalysis have enabled the direct isotopic carboxylate exchange of C(sp³)-acids with labeled CO₂, a technique that could potentially be applied to this compound or its precursors at late stages of the synthesis. semanticscholar.org For PET imaging studies, short-lived isotopes like carbon-11 (B1219553) are used. The synthesis of [¹¹C]carboxylic acids can be achieved through various methods, including the carboxylation of organometallic precursors with [¹¹C]CO₂. researchgate.net

Fluorescent Labeling: Fluorescent probes are synthesized by covalently attaching a fluorophore to the this compound scaffold. The carboxylic acid group is the most common site for modification. A fluorescent dye containing a reactive amine group can be coupled to the carboxylic acid of the piperidine (B6355638) derivative using standard peptide coupling reagents. nih.gov Common fluorophores include coumarins and BODIPY dyes, chosen for their photostability and small size, which minimizes perturbation of the parent molecule's function. nih.govresearchgate.net The choice of linker between the molecule and the fluorophore is also critical, as its length and composition can influence the probe's properties and interactions. nih.gov

A general approach for fluorescent labeling is shown below:

This compound + Amine-functionalized Fluorophore --(Coupling Agent, e.g., HATU)--> Fluorescently Labeled Derivative

This strategy allows for the creation of probes to visualize the localization of the molecule within cellular systems using techniques like confocal microscopy. acs.org

Preparation of Esters and Amides of this compound for Research

The carboxylic acid moiety of this compound is a versatile functional group that can be readily converted into esters and amides. These derivatives are synthesized to modulate properties like cell permeability and to serve as intermediates for further functionalization.

Esterification: Esters are typically prepared to protect the carboxylic acid or to create more lipophilic analogs for cell-based assays. The Fischer esterification, reacting the carboxylic acid with an alcohol under acidic catalysis, is a classic method. Alternatively, reaction with alkyl halides under basic conditions can yield the corresponding esters.

Amidation: Amide derivatives are crucial for creating libraries of compounds for structure-activity relationship studies and for conjugating the molecule to other chemical entities. Amide bond formation is commonly achieved by activating the carboxylic acid followed by reaction with a primary or secondary amine. Peptide coupling reagents such as O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) provide a reliable method for this transformation. This approach has been successfully used to synthesize complex amides from substituted piperidine propanoic acids.

The table below summarizes common synthetic methods for preparing esters and amides.

| Derivative Type | Synthetic Method | Key Reagents | Typical Product |

|---|---|---|---|

| Ester | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Methyl or Ethyl Ester |

| Ester | Alkylation | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Methyl Ester |

| Amide | Peptide Coupling | Amine (R-NH₂), Coupling Agent (e.g., HATU, DCC), Base (e.g., DIEA) | Substituted Amide |

| Amide | Acid Chloride Formation | 1. Thionyl Chloride (SOCl₂) 2. Amine (R-NH₂) | Substituted Amide |

Conjugation Strategies for Biophysical Probes

To study its interactions with biological macromolecules, this compound can be conjugated to biophysical probes such as biotin, photoaffinity labels, or proteins. The primary strategy for conjugation involves forming a stable amide bond between the molecule's carboxylic acid and an amine group on the probe.

The process typically involves:

Activation of the Carboxylic Acid: The carboxyl group of this compound is activated to make it more reactive towards nucleophilic attack. This is often achieved by converting it into an N-hydroxysuccinimide (NHS) ester or by using coupling reagents like HATU or carbodiimides (e.g., DCC, EDC).

Reaction with the Probe: The activated acid is then reacted with a nucleophilic functional group (commonly a primary amine) on the target biophysical probe.

This method has been used to couple small molecules to various carriers, including peptides, to investigate interactions with biological systems. For example, potential chemical mimics of biological molecules have been coupled to immunodominant peptides to screen for antibody reactivity, providing a powerful tool for mechanistic studies in immunology.

Development of Structure-Activity Relationship (SAR) Analogs for Mechanistic Studies (Excluding Pharmacological Applications)

The systematic modification of the this compound structure allows for the development of analog libraries for structure-activity relationship (SAR) studies. In a non-pharmacological context, these studies are aimed at understanding the molecular basis of a compound's interaction with a biological target, such as an enzyme or receptor, without the goal of developing a therapeutic agent.

Modifications can be made at several positions on the molecule:

The Carboxylic Acid: As discussed, this group can be converted to various esters and amides to probe the importance of the acidic proton and hydrogen bonding capabilities. Conversion to bioisosteres like tetrazoles can also be explored.

The Piperidine Ring: Substituents can be introduced onto the carbon atoms of the lactam ring. Research on related 6-oxopiperidine-2-carboxylate (B1261032) cores has shown that heterocyclic groups, such as triazoles and tetrazoles, can be synthesized on the ring. researchgate.net This is achieved through multi-step synthesis starting from precursors like dimethyl-α,α′-dibromoadipate, involving key steps like cycloaddition reactions to introduce the desired heterocycle. researchgate.net

The Propanoic Acid Linker: The length and rigidity of the linker connecting the piperidine ring to the carboxylic acid can be altered to understand spatial requirements for binding to a target.

These analogs are then used in biochemical or biophysical assays to determine how specific structural changes affect a particular interaction or activity. For instance, a library of analogs could be screened in an enzyme inhibition assay to map the binding pocket and identify key contact points, as has been done for inhibitors of enzymes like Cdc25 phosphatases. core.ac.uk This information is valuable for elucidating biological mechanisms at the molecular level.

The table below outlines potential SAR analog designs for mechanistic research.

| Modification Site | Analog Type | Synthetic Rationale | Purpose in Mechanistic Study |

|---|---|---|---|

| Carboxylic Acid | Methyl Ester | Remove negative charge and hydrogen bond donor capacity. | Probe the role of the carboxylate group in electrostatic interactions. |

| Carboxylic Acid | Amide (e.g., with glycine (B1666218) methyl ester) | Introduce different hydrogen bonding patterns and steric bulk. | Investigate the steric and electronic requirements of the binding site. |

| Piperidine Ring | C5-Triazole substituted | Introduce a rigid, polar heterocyclic group via cycloaddition. researchgate.net | Explore new interactions within a binding pocket and alter solubility. |

| Propanoic Linker | Ethanoic or Butanoic Acid Analog | Vary the distance between the lactam ring and the carboxyl group. | Determine optimal linker length for target engagement. |

Future Research Directions and Emerging Applications

Integration of Artificial Intelligence and Machine Learning in 6-Oxo-2-piperidinepropanoic Acid Research

Novel Synthetic Methodologies and Process Intensification

Modern synthetic chemistry offers innovative methodologies that can be applied to the synthesis of this compound, moving beyond traditional batch processes. Process intensification, in particular, aims to develop manufacturing processes that are substantially smaller, cleaner, and more energy-efficient. cobaltcommunications.compharmafeatures.com

Continuous Flow Synthesis: This technique, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. chim.itrsc.org For heterocyclic compounds, flow chemistry can lead to improved yields, higher selectivity, and enhanced safety, especially for reactions that are highly exothermic or involve hazardous reagents. chim.itacs.org The application of continuous flow technology could streamline the synthesis of the piperidine (B6355638) core of the molecule. mdpi.comfrontiersin.org

Enzymatic Synthesis: Biocatalysis presents a green and highly selective alternative for synthesizing chiral molecules like piperidine alkaloids. nih.govresearchgate.net Enzymes can operate under mild conditions and often exhibit high enantioselectivity, which is crucial for producing biologically active compounds. rsc.orgnih.gov The use of enzymes like transaminases or lipases could be explored for the asymmetric synthesis of this compound precursors, offering a more sustainable route compared to conventional chemical catalysts. nih.govrsc.org

| Synthetic Methodology | Key Advantages | Potential Application for this compound |

| Continuous Flow Chemistry | Enhanced heat/mass transfer, improved safety, scalability, process control. chim.itrsc.org | Synthesis of the piperidine ring structure with high efficiency and control. |

| Enzymatic Synthesis | High selectivity (enantio- and regio-), mild reaction conditions, sustainability. nih.govrsc.org | Asymmetric synthesis of chiral precursors to yield enantiomerically pure product. |

| Process Intensification | Reduced facility footprint, lower cost of goods, increased productivity. cobaltcommunications.comresearchgate.netsartorius.com | Development of an integrated and economically viable manufacturing process. |

Advanced Analytical Techniques for Trace Analysis

The detection and quantification of this compound, particularly at trace levels in complex biological matrices, relies on sophisticated analytical techniques. Its identification as a biomarker necessitates methods with high sensitivity and specificity. ucl.ac.ukpdeonline.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the predominant technique for analyzing non-volatile metabolites in biological samples. alwsci.comnih.gov The coupling of liquid chromatography for separation with tandem mass spectrometry for detection provides excellent selectivity and sensitivity. wikipedia.orgtechnologynetworks.com LC-MS/MS is considered the gold standard for metabolite analysis and has been successfully used to quantify this compound in urine, plasma, and cerebrospinal fluid. pdeonline.orgalwsci.com High-resolution mass spectrometry (HRMS) further aids in the identification of unknown metabolites by providing highly accurate mass measurements. alwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds or those that can be made volatile through derivatization, GC-MS is a powerful analytical tool. cmbr-journal.com While this compound itself is not ideal for direct GC-MS analysis, chemical derivatization techniques, such as silylation or acylation, can be employed to increase its volatility and thermal stability, allowing for its separation and detection. jfda-online.com This method is highly effective for analyzing various piperidine derivatives and could serve as a complementary technique to LC-MS. nih.govresearchgate.net

| Analytical Technique | Principle | Applicability to this compound |

| LC-MS/MS | Separates compounds by liquid chromatography and identifies them by mass-to-charge ratio and fragmentation patterns. wikipedia.orgtechnologynetworks.com | Gold standard for quantification in biological fluids (urine, plasma); high sensitivity and specificity for trace-level detection. pdeonline.orgalwsci.com |

| HRMS | Provides highly precise mass measurements, enabling confident identification of molecular formulas. alwsci.com | Useful for structural elucidation and identifying novel, related metabolites in complex samples. |

| GC-MS | Separates volatile compounds by gas chromatography and identifies them by mass spectrometry. cmbr-journal.com | Applicable after chemical derivatization to improve volatility; useful for profiling related piperidine compounds. jfda-online.comnih.gov |

Theoretical Insights into Reactivity and Properties

Computational chemistry provides powerful tools to investigate the intrinsic properties and reactivity of molecules like this compound at an atomic level. Theoretical studies can offer insights that are difficult to obtain through experimental methods alone.

The reactivity of the β-lactam (a four-membered cyclic amide) ring, which is structurally related to the δ-lactam in this compound, has been the subject of extensive theoretical investigation. researchgate.netnih.gov Computational models, such as those based on Density Functional Theory (DFT), can be used to calculate the electronic structure, molecular orbital energies, and strain of the lactam ring. ugent.be These calculations help in understanding the molecule's stability and predicting its susceptibility to nucleophilic attack, which is a key aspect of its chemical behavior. ugent.beresearchgate.net While the δ-lactam in this compound is less strained than a β-lactam, theoretical models can still elucidate how factors like substituents and solvent influence its reactivity. Quantum chemical theory can also predict how the reactivity might change in different chemical environments, such as the active site of an enzyme. nih.gov

Expanding the Scope of Biochemical Investigations in Non-Human Systems

Biochemical studies in non-human systems have been instrumental in uncovering the metabolic origins and significance of this compound, also known as 6-oxo-pipecolic acid (6-oxo-PIP). This compound has been identified as a metabolite in the lysine (B10760008) degradation pathway in various organisms. pdeonline.org

In microorganisms, 6-oxo-PIP is known to be the cyclic lactam of α-aminoadipic acid. mdpi.com Its formation has been reported in fungi such as Penicillium chrysogenum and in bacteria like Streptomyces clavuligerus. mdpi.comsci-hub.se These microorganisms provide valuable model systems to study the enzymes and metabolic pathways involved in its biosynthesis. For instance, Δ1-piperideine-6-carboxylate dehydrogenase, an enzyme found in some bacteria, can form α-aminoadipate, a direct precursor to 6-oxo-PIP. sci-hub.se Further investigation into the genetics and metabolism of these non-human systems could reveal novel enzymes and pathways related to lysine metabolism. mdpi.com

The discovery of 6-oxo-PIP as a biomarker for pyridoxine-dependent epilepsy, a human genetic disorder, highlights the translational potential of such biochemical investigations. ucl.ac.ukpdeonline.org The accumulation of this metabolite in the blood, urine, and cerebrospinal fluid of affected individuals points to its clinical relevance. pdeonline.org Studies using non-human systems, such as cell cultures or animal models, will be crucial for elucidating the precise mechanisms by which this compound accumulates in disease states and for testing potential therapeutic interventions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.